N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro and methyl groups, as well as a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring and the presence of a morpholino group.
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O/c1-13-5-6-16(12-17(13)22)24-19-25-18(23-15-4-2-3-14(21)11-15)26-20(27-19)28-7-9-29-10-8-28/h2-6,11-12H,7-10H2,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBFFRRTMQISHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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